2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride is a chemical compound classified under the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound has garnered attention for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
The synthesis of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the product. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly employed to monitor the reaction progress and assess product purity.
The molecular structure of 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride features a five-membered pyrazole ring substituted with a nitro group and two methyl groups at specific positions. The ethanamine chain is attached to one nitrogen atom of the pyrazole.
Key structural data include:
The compound can participate in various chemical reactions typical of amines and nitro compounds:
Reactions involving this compound often require specific catalysts or conditions to achieve desired outcomes, such as temperature control and solvent choice.
The mechanism of action for 2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride primarily revolves around its interaction with biological targets:
Research indicates that compounds within this class exhibit varied biological activities, including anti-inflammatory and analgesic effects, though specific studies on this compound may be limited .
Key physical properties include:
Chemical properties include:
Relevant data on melting point, boiling point, and other properties are typically found in chemical databases .
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride has several applications:
This compound's unique structure allows it to serve as a lead compound for further development in drug discovery processes .
The strategic incorporation of nitro groups into pyrazole scaffolds has profoundly influenced medicinal chemistry since the serendipitous discovery of pyrazole by Ludwig Knorr in 1883 [5] [7]. Early 20th-century research focused on the antimicrobial properties of simple nitro-pyrazoles, but the 1960s marked a pivotal shift with the systematic exploration of meta-nitro substitutions. This era revealed that nitro positioning at the C4 site—flanked by methyl groups at C3 and C5—enhanced metabolic stability and electronic modulation, thereby optimizing ligand–target interactions [1] [6]. The 1990s witnessed the clinical emergence of nitro-pyrazole derivatives, exemplified by the COX-2 inhibitor Celecoxib, which leveraged the 4-nitro motif for selective enzyme binding [2] [7]. Recent advancements (2015–present) exploit the nitro group’s role in supramolecular assembly, as evidenced by silver(I) coordination polymers where 3,5-dimethyl-4-nitropyrazole (HpzNO₂) directs anion-guided architectures through hydrogen bonding and π-stacking [1].
Table 1: Historical Milestones in Nitro-Substituted Pyrazole Development
Time Period | Key Advancements | Representative Compounds |
---|---|---|
1883 | Discovery of pyrazole core | Knorr’s initial synthesis |
1960s | C4-nitro substitution strategies | Antimicrobial pyrazoles |
1990s | FDA-approved nitro-pyrazole drugs | Celecoxib, Rimonabant |
2010s–Present | Supramolecular applications & targeted drug delivery | Ag(I)-HpzNO₂ complexes [1] |
The compound 3,5-dimethyl-4-nitropyrazole (CAS 14531-55-6), a critical intermediate for pharmacologically active molecules, exhibits a melting point of 127°C and molecular weight of 141.13 g/mol [4]. Its crystalline stability facilitates metallopharmaceutical engineering, particularly in anion-directed networks where the nitro group acts as a hydrogen-bond acceptor [1].
The 3,5-dimethyl-4-nitro configuration imparts three-dimensional steric and electronic synergisms essential for bioactivity:
Table 2: Physicochemical Properties of 3,5-Dimethyl-4-nitropyrazole
Property | Value | Biological Relevance |
---|---|---|
Melting Point | 127°C [4] | Thermal stability for synthesis |
Molecular Weight | 141.13 g/mol | Optimal for drug-likeness (Rule of 5) |
pKa (N-H) | ~8.2 (estimated) | Moderate acidity for metal coordination |
LogP (Octanol-Water) | 1.45 (calculated) | Balanced hydrophobicity for membrane permeation |
Biological studies demonstrate that derivatives bearing this motif exhibit potent anti-tubercular activity. Molecular docking against Mycobacterium tuberculosis targets (PDB: 5V3Y) reveals that the nitro group forms critical hydrogen bonds with Thr⁵³⁷ and Gly⁵³⁹ residues, while dimethyl groups occupy hydrophobic subpockets [10]. Similarly, antiviral pyrazoles leverage the nitro’s electron-withdrawing capacity to disrupt viral protease catalytic dyads [2] [7].
Functionalization with 2-aminoethyl chains (-CH₂CH₂NH₂) addresses two pharmacological limitations of nitro-pyrazoles: poor solubility and restricted target engagement. The protonatable amine enables salt formation (e.g., hydrochloride) for crystallinity and aqueous solubility, while the flexible spacer permits deep cavity penetration in enzymes [6] [10].
Synthetic Methodologies:
Table 3: Synthetic Routes to Ethanamine-Functionalized Nitropyrazoles
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
N-Alkylation | K₂CO₃/DMF, 80°C, 12 h | 65–75 | Simple, scalable |
Rh(III)-Catalyzed C–H Alkenylation | [Cp*RhCl₂]₂, AgSbF₆, 100°C, 24 h | 72–89 | Regioselective, no pre-activation |
Copper/PEG-400 System | CuI/PEG-400, 60°C, 5–6 h | 85–90 | Eco-friendly, recyclable solvent |
The ethanamine tether enables three key interactions:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2